molecular formula C18H29ClO2S B033973 p-Dodecylbenzenesulphonyl chloride CAS No. 52499-14-6

p-Dodecylbenzenesulphonyl chloride

Cat. No. B033973
CAS RN: 52499-14-6
M. Wt: 344.9 g/mol
InChI Key: VLBSKIZWQATQRK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of p-Dodecylbenzenesulphonyl chloride-related compounds often involves multi-component reactions or electropolymerization techniques. For instance, a highly efficient one-pot synthesis method for α-aminophosphonates in aqueous media using p-dodecylbenzensulfonic acid demonstrates the utility of related compounds in catalysis (Movassagh & Alapour, 2013). Additionally, electrosynthesis methods have been employed to create polymers doped with dodecylbenzenesulfonate, indicating its role in polymer chemistry (Syritski et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds related to p-Dodecylbenzenesulphonyl chloride, such as its sulfonic acid counterparts, plays a crucial role in their functionality. Crystal structure analysis, such as the study of bis(mefloquinium) chloride p-fluorobenzenesulphonate, provides insights into the molecular packing and interactions within crystals, which can influence their chemical reactivity and physical properties (Jotani et al., 2016).

Chemical Reactions and Properties

p-Dodecylbenzenesulphonyl chloride and its derivatives participate in a variety of chemical reactions, serving as catalysts, surfactants, or reactants. The physicochemical interaction between cationic polymers and anionic surfactants, for example, has been studied to understand the formation of micelles and their potential applications in industry (Mukherjee et al., 2011).

Physical Properties Analysis

The physical properties of p-Dodecylbenzenesulphonyl chloride-related compounds, such as their solubility, micellar behavior, and interaction with other chemicals, are crucial for their application in various fields. Studies have explored how these properties affect the performance of dodecylbenzenesulfonic acid in polymerization reactions and its role as a surfactant (Sacchidan et al., 2015).

Chemical Properties Analysis

The chemical properties of p-Dodecylbenzenesulphonyl chloride, such as its reactivity, stability, and interactions with metals, are integral to its applications in corrosion inhibition, catalysis, and as a component in advanced materials. For example, the synergism between imidazoline and sodium dodecylbenzenesulphonate inhibitors has been shown to enhance corrosion inhibition performance on carbon steel (Qian & Cheng, 2019).

Scientific Research Applications

Sensor Development

A notable application is in the development of potentiometric sensors for anionic surfactants. Research by Mahajan and Shaheen (2008) introduced a poly(vinyl chloride) (PVC) membrane electrode for determining monomer concentrations of dodecylbenzenesulphonate ions, showcasing its utility in detecting surfactant ions in detergents with high accuracy compared to classical methods (Mahajan & Shaheen, 2008).

Corrosion Inhibition

The compound's role in corrosion inhibition, especially in synergistic mixes, is extensively documented. Hosseini et al. (2003) found that sodium dodecylbenzenesulphonate (SDBS), combined with hexamethylenetetramine, shows varied inhibition efficiency on mild steel corrosion in acidic solutions, demonstrating the complexity of surfactant behavior in corrosion processes (Hosseini, Mertens, & Arshadi, 2003).

Polymer Science

In polymer science, the research on polypyrrole (PPy) films doped with dodecylbenzenesulphonate (DBS) illuminates the impact of solvent on ion movement during redox processes. Vidanapathirana et al. (2002) explored how the electrochemical characteristics of PPy films vary in aqueous and non-aqueous electrolytes, contributing to a deeper understanding of conductive polymers' behavior (Vidanapathirana, Careem, Skaarup, & West, 2002).

Surface Science and Micelle Formation

The study of micellization and surface properties has been enriched by the work of Chakraborty et al. (2010), who investigated the critical micellization concentrations (CMC) of dodecylbenzenesulphonate surfactants with various counterions. Their work sheds light on the thermodynamic and hydrophilic interactions that influence micelle formation, offering insights into the surfactant's role in modifying surface and bulk properties in aqueous media (Chakraborty, Chakraborty, Ali, & Saha, 2010).

Environmental Applications

In environmental science, Li et al. (2011) explored the adsorption behavior of Pb(II) and surfactants including SDBS on oxidized multiwall carbon nanotubes. This study contributes to the understanding of how surfactants can enhance heavy metal adsorption from aqueous solutions, suggesting potential applications in water purification and environmental remediation (Li, Chen, Sheng, Hu, Tan, & Wang, 2011).

Safety And Hazards

The safety data sheet for a similar compound, Benzenesulfonyl chloride, indicates that it is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to handle it with care, wear protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

4-dodecylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29ClO2S/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21/h13-16H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBSKIZWQATQRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50200492
Record name p-Dodecylbenzenesulphonyl chloride
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Molecular Weight

344.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Dodecylbenzenesulphonyl chloride

CAS RN

52499-14-6
Record name 4-Dodecylbenzenesulfonyl chloride
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URL https://commonchemistry.cas.org/detail?cas_rn=52499-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name p-Dodecylbenzenesulphonyl chloride
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Record name p-Dodecylbenzenesulphonyl chloride
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Record name p-dodecylbenzenesulphonyl chloride
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Synthesis routes and methods

Procedure details

To a solution of 24.6 grams (0.1 mole) of n-dodecylbenzene in 150 ml of carbon tetrachloride was added with stirring 34.8 grams (0.3 mole) of chlorosulfonic acid over a 1-hour period. The reaction was exothermic with the temperature rising to 27° C. Stirring was continued for 4 hours after which the reaction mixture was carefully poured onto 1 liter of cracked ice with vigorous stirring. Chloroform (200 ml) was added and the aqueous layer was saturated with sodium chloride. The chloroform layer was separated, washed two times with 500 ml of saturated aqueous sodium chloride solution, dried over Molecular Sieves 4A and filtered. The solvent was removed in vacuo, and the resulting residue was recrystallized from 100 ml of hexane. The dried product weighed 22.6 grams and melted at 33°-35° C.
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
34.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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